(3-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid
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Overview
Description
(3-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a 3,4-dihydroquinoline moiety via a methylene bridge. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the 3,4-dihydroquinoline moiety: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the dihydroquinoline ring.
Introduction of the boronic acid group: The phenyl ring is then functionalized with a boronic acid group through a palladium-catalyzed borylation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction of the dihydroquinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology:
Biological Probes: It can be used to develop fluorescent probes for biological imaging due to its unique structural features.
Medicine:
Drug Development:
Industry:
Material Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism by which (3-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar dihydroquinoline core and have been studied for their biological activities.
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids: These compounds are potent inhibitors of specific enzymes and have applications in cancer research.
Uniqueness:
Structural Features: The presence of both the boronic acid group and the dihydroquinoline moiety in (3-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid provides unique reactivity and binding properties.
Versatility: Its ability to participate in various chemical reactions and form stable bonds makes it a valuable compound in multiple fields of research.
Biological Activity
(3-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid, identified by CAS number 1332336-18-1, is a synthetic compound that belongs to the class of boronic acids. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article reviews the biological activity of this specific boronic acid derivative, emphasizing its pharmacological potential and mechanisms of action.
- Molecular Formula : C16H18BNO2
- Molecular Weight : 267.14 g/mol
- IUPAC Name : (2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acids. For instance, a related compound exhibited significant cytotoxicity against cancer cell lines, including MCF-7 breast cancer cells, with an IC50 value of 18.76 ± 0.62 µg/mL . This suggests that this compound may also possess similar properties due to its structural analogies with other active boron-containing compounds.
Antibacterial Activity
Boronic acids have been recognized for their antibacterial properties. In particular, they can act as inhibitors of bacterial enzymes such as β-lactamases. The mechanism involves reversible binding to serine residues in these enzymes, which enhances their efficacy against resistant bacterial strains . While specific data on this compound's antibacterial activity is limited, the general trend in boronic acid derivatives indicates a promising avenue for further investigation.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor with moderate activity against acetylcholinesterase (IC50: 115.63 ± 1.16 µg/mL) and high activity against butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL) . Additionally, it demonstrated significant inhibition against urease (IC50: 1.10 ± 0.06 µg/mL) and tyrosinase (IC50: 11.52 ± 0.46 µg/mL), suggesting its utility in managing conditions like hyperurecemia and skin pigmentation disorders.
Study on Antioxidant Properties
A study evaluated the antioxidant capacity of a similar boronic acid derivative using various assays like ABTS and DPPH free radical scavenging methods. The results indicated strong antioxidant activity with IC50 values of 0.11 ± 0.01 µg/mL and 0.14 ± 0.01 µg/mL respectively . This property could enhance the therapeutic profile of this compound in formulations aimed at oxidative stress-related diseases.
Histological Evaluations
Histological studies were conducted to assess the safety profile of related compounds on rat organs using hematoxylin-eosin staining methods, which showed no significant toxic effects on healthy tissues . This finding is crucial for evaluating the safety of this compound in potential therapeutic applications.
Properties
Molecular Formula |
C16H18BNO2 |
---|---|
Molecular Weight |
267.1 g/mol |
IUPAC Name |
[3-(3,4-dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C16H18BNO2/c19-17(20)15-8-3-5-13(11-15)12-18-10-4-7-14-6-1-2-9-16(14)18/h1-3,5-6,8-9,11,19-20H,4,7,10,12H2 |
InChI Key |
YAOJUJQYZKBZDM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCCC3=CC=CC=C32)(O)O |
Origin of Product |
United States |
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